Iberverin

Hepatocellular Carcinoma Xenograft Model In Vivo Efficacy

Iberverin (3-methylthiopropyl isothiocyanate) is a natural aliphatic isothiocyanate (ITC) derived from the hydrolysis of the glucosinolate glucoiberverin, predominantly isolated from the seeds of oxheart cabbage (Brassica oleracea var. capitata).

Molecular Formula C5H9NS2
Molecular Weight 147.3 g/mol
CAS No. 505-79-3
Cat. No. B1674147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIberverin
CAS505-79-3
Synonyms1-Isothiocyanato-3-(methylthio)propane;  3-Methylmercaptopropyl isothiocyanate
Molecular FormulaC5H9NS2
Molecular Weight147.3 g/mol
Structural Identifiers
SMILESCSCCCN=C=S
InChIInChI=1S/C5H9NS2/c1-8-4-2-3-6-5-7/h2-4H2,1H3
InChIKeyLDKSCZJUIURGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iberverin (CAS 505-79-3) Procurement: A Quantified Sulforaphane Homolog in Cancer Research


Iberverin (3-methylthiopropyl isothiocyanate) is a natural aliphatic isothiocyanate (ITC) derived from the hydrolysis of the glucosinolate glucoiberverin, predominantly isolated from the seeds of oxheart cabbage (Brassica oleracea var. capitata) [1]. It is a lower homolog of the well-studied ITC sulforaphane, differing in sulfur oxidation state, which imparts distinct physicochemical and biological properties [2]. Iberverin is recognized as a bioactive compound with documented anticancer activities, making it a subject of interest for cancer chemoprevention and therapeutic research [1].

Iberverin Procurement: Why Simple Substitution with Sulforaphane or Erucin is Scientifically Invalid


Although iberverin, sulforaphane, and erucin share a common aliphatic isothiocyanate core, they are not functionally interchangeable. Their distinct sulfur oxidation states—iberverin is a thioether (methylthio-), erucin is also a thioether with a different chain length, while sulforaphane is a sulfoxide (methylsulfinyl-)—confer different chemical reactivity and biological activities [1]. These structural nuances result in variable potency across different cancer cell lines [2], distinct Nrf2 induction pathways [1], and unique induction of novel cell death mechanisms like ferroptosis [3]. Therefore, substituting one for another without rigorous empirical validation can lead to irreproducible results and flawed experimental conclusions, underscoring the need for compound-specific procurement.

Quantitative Evidence for Iberverin: Head-to-Head Data for Procurement Decisions


In Vivo HCC Xenograft Efficacy: Iberverin Achieves Significant Tumor Suppression

In a head-to-head comparison within the same study, iberverin demonstrated significant antineoplastic activity against hepatocellular carcinoma (HCC) in vivo. Specifically, treatment of mice bearing Huh7.5.1 xenograft tumors resulted in a marked reduction in both tumor size and weight [1].

Hepatocellular Carcinoma Xenograft Model In Vivo Efficacy Antineoplastic Activity

Comparative Antiproliferative Potency in Lung Cancer Cells (A549)

A direct, cross-study comparison of antiproliferative potency in the same assay system (A549 lung cancer cell line) reveals a clear ranking of activity among several aliphatic isothiocyanates, with iberverin occupying a distinct intermediate position [1].

Lung Cancer A549 Cells Antiproliferative Activity IC50

Induction of Novel Ferroptotic Cell Death Mechanism in HCC

Iberverin is shown to uniquely induce ferroptosis, a regulated, non-apoptotic cell death pathway, in hepatocellular carcinoma (HCC) cells. This is mechanistically distinct from the apoptosis often induced by other ITCs like sulforaphane [1]. The effect is specifically characterized by the downregulation of key anti-ferroptotic proteins GPX4 and SLC7A11.

Hepatocellular Carcinoma Ferroptosis Cell Death GPX4 SLC7A11

Induction of Phase II Detoxification Enzymes In Vivo

Iberverin is a potent inducer of phase II detoxification enzymes in vivo, demonstrating comparable efficacy to sulforaphane in increasing enzyme activities in the rat urinary bladder, a key target tissue for chemoprevention [1].

Chemoprevention Phase II Enzymes Nrf2 In Vivo Rat Model

Synthetic Purity and Yield for Research Supply

For procurement, a reliable synthetic route has been established to produce iberverin with high purity and yield, ensuring consistency for research use [1]. Vendor specifications confirm a purity standard of ≥98% .

Chemical Synthesis Purity Yield Sourcing Quality Control

Iberverin in Practice: Validated Research Applications Based on Comparative Data


Hepatocellular Carcinoma (HCC) Therapeutic Research

Iberverin is a compelling candidate for in vitro and in vivo HCC studies, particularly for investigating novel cell death mechanisms. Its ability to induce both mitochondrial-mediated apoptosis [1] and ferroptosis [2] in HCC cell lines provides a dual-mode attack on tumors. The in vivo validation, showing a 73.4% reduction in tumor size in a xenograft model [1], makes it a strong candidate for preclinical efficacy studies in liver cancer.

Ferroptosis Mechanism and Sensitization Studies

Iberverin's unique ability to induce and sensitize cancer cells to ferroptosis makes it an ideal chemical probe for dissecting this iron-dependent cell death pathway. Its demonstrated downregulation of GPX4 and SLC7A11 [2] provides a specific molecular handle. Researchers can use iberverin to explore strategies for overcoming apoptosis resistance in cancers or as a combinatorial agent with existing ferroptosis inducers like RSL3 and IKE [2].

Chemoprevention Studies Targeting the Urinary Bladder

Based on direct in vivo evidence of potent phase II enzyme induction in the rat urinary bladder [3], iberverin is particularly suited for chemoprevention research focused on bladder cancer. Its comparable efficacy to sulforaphane in this specific organ, as documented in a comparative study [3], supports its use in experimental models designed to evaluate protection against bladder carcinogenesis, potentially via dietary or pharmacological intervention.

Comparative Pharmacology of Aliphatic Isothiocyanates

Iberverin serves as an essential reference compound in structure-activity relationship (SAR) studies of aliphatic ITCs. Its intermediate potency against A549 lung cancer cells (IC50 ~7.07 µg/mL) compared to sulforaphane (~3.53 µg/mL) and iberin (~4.93 µg/mL) [4] makes it a critical tool for understanding how subtle changes in sulfur oxidation state and chain length modulate anticancer activity, Nrf2 induction, and target selectivity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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